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Introduction
CRISPR/Cas9 has become a cornerstone of genome editing, enabling precise modifications to

the genetic code. A critical step in establishing a successfully edited cell line is the selection

and isolation of cells that have incorporated the desired genetic changes. G418, an

aminoglycoside antibiotic, is a widely used selectable marker for this purpose. When used in

conjunction with a plasmid encoding the neomycin resistance gene (neo), G418 allows for the

selective elimination of non-transfected cells, thereby enriching the population of successfully

edited cells. These application notes provide a detailed overview and protocol for the effective

use of G418 selection in CRISPR/Cas9-edited mammalian cells.

G418 acts by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It binds

to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis.[2]

Resistance to G418 is conferred by the neo gene, which encodes an aminoglycoside 3'-

phosphotransferase (APH 3' II).[1][3] This enzyme inactivates G418 by phosphorylation,

allowing cells expressing the neo gene to survive and proliferate in its presence.[1]

Key Considerations for G418 Selection
Successful G418 selection is dependent on several factors, from the initial experimental design

to the final isolation of edited clones. Careful optimization is crucial to ensure efficient selection

with minimal off-target effects.
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Determining the Optimal G418 Concentration: The optimal concentration of G418 is cell-line

specific and must be determined empirically by performing a kill curve.[3][4] Using a

concentration that is too low will result in incomplete selection, while a concentration that is

too high can be toxic even to resistant cells.

Cell Health and Density: The efficiency of G418 selection is highest in actively dividing cells.

[3][5] It is important to ensure that cells are healthy and at an appropriate confluency

(typically 20-25%) when the selection is initiated.[5]

Plasmid Design: For G418 selection to be effective, the CRISPR/Cas9 machinery and the

neo resistance gene must be delivered to the target cells. This is typically achieved by using

an all-in-one plasmid containing the Cas9 nuclease, the guide RNA (gRNA), and the

neomycin resistance cassette.

Potential for Metabolic Burden and Off-Target Effects: The expression of the neo gene can

impose a metabolic load on cells and has been shown to alter the expression of other genes.

[6][7] It is important to consider these potential effects when analyzing the phenotype of the

selected cells.

Data Presentation: G418 Working Concentrations
for Mammalian Cell Lines
The following table provides a summary of G418 concentrations reported for the selection of

various mammalian cell lines. It is critical to note that these are starting points, and the optimal

concentration for your specific cell line and experimental conditions should be determined

through a kill curve analysis.
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Cell Line Organism
Tissue of
Origin

Recommended
Selection
Concentration
(µg/mL)

Recommended
Maintenance
Concentration
(µg/mL)

HEK293 Human
Embryonic

Kidney
200 - 500[8] 100 - 250[8][9]

CHO Hamster Ovary 400 - 1000[5] 200 - 500

HeLa Human Cervical Cancer 400 - 800[10] 200 - 400

NIH3T3 Mouse
Embryo

Fibroblast
400 - 500[11][12] 200 - 250

Jurkat Human T lymphocyte ~1000 ~500

NRK Rat Kidney 200[3] 100

P19 Mouse
Embryonal

Carcinoma
400 200

Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration
(Kill Curve)
This protocol outlines the steps to determine the minimum concentration of G418 required to

kill non-transfected cells.

Materials:

Target mammalian cell line

Complete cell culture medium

G418 stock solution (e.g., 50 mg/mL)

24-well tissue culture plates
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Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Cell Seeding: Seed the target cells in a 24-well plate at a density that allows for 20-25%

confluency after overnight attachment.[5] Prepare enough wells to test a range of at least 6-8

G418 concentrations in duplicate, including a no-antibiotic control.[4]

Prepare G418 Dilutions: The following day, prepare a series of G418 dilutions in complete

cell culture medium. A typical starting range for mammalian cells is 0, 100, 200, 400, 600,

800, 1000, and 1200 µg/mL.[4]

Initiate Selection: Aspirate the existing medium from the cells and replace it with the medium

containing the different G418 concentrations.

Monitor Cell Viability: Observe the cells daily for signs of cytotoxicity, such as rounding,

detachment, and lysis.

Media Changes: Replenish the selective medium every 2-3 days.[4]

Determine Kill Concentration: After 7-10 days, determine the lowest concentration of G418
that results in 100% cell death. This is the optimal concentration to use for selecting your

CRISPR-edited cells.[4]

Protocol 2: G418 Selection of CRISPR/Cas9 Edited Cells
This protocol describes the process of selecting successfully transfected cells following

CRISPR/Cas9-mediated gene editing.

Materials:

Target mammalian cell line

CRISPR/Cas9 plasmid containing the neomycin resistance gene

Transfection reagent
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Complete cell culture medium

G418 (at the predetermined optimal concentration)

Phosphate-buffered saline (PBS)

Cloning cylinders or sterile pipette tips for colony isolation

Procedure:

Transfection: Transfect the target cells with the CRISPR/Cas9-neo plasmid according to the

manufacturer's protocol for your chosen transfection reagent.

Recovery Period: Allow the cells to recover and express the Cas9, gRNA, and neomycin

resistance proteins for 48-72 hours post-transfection in complete medium without G418.[3]

Initiate G418 Selection: After the recovery period, passage the cells into fresh culture vessels

with complete medium containing the predetermined optimal concentration of G418. It is

crucial to split the cells at a low density (e.g., 1:10 or 1:20) to allow space for resistant

colonies to grow.

Maintain Selection: Replace the G418-containing medium every 3-4 days to maintain

selective pressure.[3]

Monitor for Colony Formation: Observe the plates for the formation of resistant colonies. This

typically takes 1-3 weeks, depending on the cell line and transfection efficiency.[1] Non-

transfected cells should gradually die off.

Isolate Resistant Clones: Once distinct colonies are visible, they can be isolated using

cloning cylinders or by manually picking them with a sterile pipette tip.

Expand Clones: Transfer each isolated colony to a separate well of a new culture plate (e.g.,

a 24-well plate) containing G418-selection medium.

Verify Gene Editing: Once the clonal populations have expanded, genomic DNA should be

extracted and analyzed by PCR and Sanger sequencing to confirm the desired CRISPR-

mediated edit.
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Maintenance of Stable Cell Lines: After confirming the edit, the stable cell line can be

maintained in a lower concentration of G418 (typically 50% of the selection concentration) to

prevent the loss of the integrated plasmid.[9]
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Caption: Mechanism of G418-mediated inhibition of protein synthesis.
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Caption: Workflow for G418 selection of CRISPR/Cas9 edited cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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